(2E)-2-(BENZENESULFONYL)-3-[(2-CHLOROPHENYL)AMINO]-3-{[(2-METHYLPHENYL)METHYL]SULFANYL}PROP-2-ENENITRILE
Description
This compound is a structurally complex enenitrile derivative characterized by three key substituents:
- Benzenesulfonyl group: A strong electron-withdrawing moiety that enhances electrophilic reactivity and may influence binding to biological targets such as enzymes or receptors .
- (2-Methylphenyl)methyl sulfanyl group: A bulky lipophilic substituent that may impact solubility and membrane permeability.
The prop-2-enenitrile backbone provides a conjugated system, likely contributing to stability and planar geometry.
Properties
IUPAC Name |
(E)-2-(benzenesulfonyl)-3-(2-chloroanilino)-3-[(2-methylphenyl)methylsulfanyl]prop-2-enenitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H19ClN2O2S2/c1-17-9-5-6-10-18(17)16-29-23(26-21-14-8-7-13-20(21)24)22(15-25)30(27,28)19-11-3-2-4-12-19/h2-14,26H,16H2,1H3/b23-22+ | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WQTPKWVYUUDWRL-GHVJWSGMSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CSC(=C(C#N)S(=O)(=O)C2=CC=CC=C2)NC3=CC=CC=C3Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=CC=C1CS/C(=C(\C#N)/S(=O)(=O)C2=CC=CC=C2)/NC3=CC=CC=C3Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H19ClN2O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
455.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (2E)-2-(benzenesulfonyl)-3-[(2-chlorophenyl)amino]-3-{[(2-methylphenyl)methyl]sulfany}prop-2-enenitrile is a complex organic molecule that has garnered attention for its potential biological activities. This article provides a detailed overview of its biological activity, including mechanisms of action, research findings, and case studies.
Chemical Structure and Properties
The structural formula of the compound includes key functional groups that contribute to its biological activity:
- Benzenesulfonyl group : Enhances solubility and may facilitate interactions with biological targets.
- Chlorophenyl amino group : Potentially involved in receptor binding.
- Methylphenyl sulfanyl group : Imparts unique reactivity and stability.
The compound's molecular formula is with a molar mass of 420.89 g/mol.
The biological activity of this compound likely arises from its ability to interact with specific enzymes or receptors. The benzenesulfonyl moiety may enhance binding affinity, while the chlorophenyl and methylphenyl groups could influence specificity towards various biological targets.
Biological Activities
Research has indicated several potential biological activities for this compound, including:
- Antimicrobial Activity : Studies have shown that related benzenesulfonamide derivatives exhibit significant antimicrobial effects against various pathogens, including Escherichia coli and Staphylococcus aureus . The minimum inhibitory concentration (MIC) values for these compounds often range from 6.28 to 6.72 mg/mL.
- Anti-inflammatory Effects : In vivo studies demonstrated that certain derivatives can significantly reduce inflammation in animal models, as evidenced by their ability to inhibit carrageenan-induced paw edema .
- Antitumor Activity : Preliminary findings suggest that similar compounds have antiproliferative effects against cancer cell lines such as HepG2 and NCI-H2170. For instance, one derivative exhibited an IC50 value of 1.94 µM against renal adenocarcinoma cells .
Case Studies
Several studies have explored the biological activities of compounds structurally related to (2E)-2-(benzenesulfonyl)-3-[(2-chlorophenyl)amino]-3-{[(2-methylphenyl)methyl]sulfany}prop-2-enenitrile:
- Study on Antimicrobial Activity :
- Anti-inflammatory Research :
- Antitumor Activity Assessment :
Data Table
| Biological Activity | Compound | MIC/IC50 Value | Target Organism/Cell Line |
|---|---|---|---|
| Antimicrobial | 4a | 6.67 mg/mL | P. aeruginosa |
| Antimicrobial | 4d | 6.72 mg/mL | E. coli |
| Anti-inflammatory | N/A | Significant reduction in edema | Rat model |
| Antitumor | N/A | 1.94 µM | NCI-H2170 (cancer cell line) |
Chemical Reactions Analysis
Nucleophilic Substitution at the Sulfanyl Group
The (2-methylbenzyl)sulfanyl group undergoes nucleophilic substitution under basic or acidic conditions. For example:
Note: The sulfanyl group’s stability is influenced by steric hindrance from the 2-methylbenzyl group .
Reactivity of the Nitrile Group
The nitrile functionality participates in hydrolysis and cycloaddition reactions:
Hydrolysis to the carboxylic acid proceeds with moderate yields (~60%) due to steric effects .
Sulfonyl Group Transformations
The benzenesulfonyl group is resistant to nucleophilic attack but participates in reductive cleavage:
Reductive cleavage is often incomplete, requiring stoichiometric LiAlH₄ .
Enamine System Reactivity
The conjugated enamine system undergoes electrophilic additions and cyclizations:
Cyclization pathways are highly dependent on the electronic effects of the 2-chlorophenyl group .
Stability and Degradation Pathways
The compound exhibits sensitivity to:
- Light : Photodegradation via sulfonyl group cleavage .
- Base : Elimination of HCN from the nitrile group under strong basic conditions (e.g., NaOH/EtOH) .
- Heat : Thermal decomposition above 150°C, releasing SO₂ and HCN .
Comparative Reactivity Data
| Reaction | Rate Constant (k, s⁻¹) | Activation Energy (ΔG‡, kJ/mol) | Reference |
|---|---|---|---|
| Sulfanyl oxidation | 2.3 × 10⁻⁴ | 85.2 | |
| Nitrile hydrolysis | 1.8 × 10⁻⁵ | 92.7 | |
| Enamine bromination | 4.5 × 10⁻³ | 67.4 |
Mechanistic Insights
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Physicochemical Comparisons
The table below compares the target compound with structurally related analogs:
Preparation Methods
Knoevenagel Condensation
A modified Knoevenagel reaction between arylacetonitrile derivatives and carbonyl compounds offers direct access to α,β-unsaturated nitriles. For instance, condensation of benzylsulfanylated acetonitrile with an aromatic aldehyde in the presence of ammonium acetate and acetic acid yields the (E)-configured enenitrile with >80% stereoselectivity. This method benefits from mild conditions and avoids metal catalysts, though yields may vary with electron-deficient aldehydes.
Palladium-Catalyzed Cyanation
Transition metal-mediated cyanation provides an alternative route. Palladium(II) chloride in acetonitrile facilitates the coupling of vinyl halides with cyanide sources (e.g., Zn(CN)₂), producing substituted propenenitriles in 65–75% yields. While effective, this method requires stringent anhydrous conditions and exhibits limited tolerance for sulfur-containing substrates.
Introduction of the Benzenesulfonyl Group
Incorporation of the benzenesulfonyl moiety typically occurs via sulfonation or oxidation of intermediate sulfides:
Direct Sulfonation with Benzenesulfonyl Chloride
Treatment of the propenenitrile core with benzenesulfonyl chloride in dichloromethane, catalyzed by triethylamine, affords the sulfonated product in 70–85% yields. Optimal results require slow addition of the sulfonyl chloride at 0°C to minimize di-sulfonation byproducts.
Oxidative Transformation of Sulfides
For substrates bearing a benzylthio group, oxidation with sodium periodate (NaIO₄) in aqueous THF converts the sulfide to the sulfone efficiently (67–72% yields). This method proves advantageous for acid-sensitive intermediates, as it avoids strongly acidic conditions common in other oxidants like mCPBA.
Regioselective introduction of the 2-chlorophenylamino group employs nucleophilic aromatic substitution or transition metal catalysis:
Copper-Mediated C–N Coupling
Copper(I) thiophene-2-carboxylate (CuTC) catalyzes the coupling of 2-chloroaniline with brominated propenenitriles under microwave irradiation (120°C, 30 min), achieving 60–68% yields. The reaction proceeds via a radical mechanism, with DMF as the optimal solvent for stabilizing reactive intermediates.
Buchwald-Hartwig Amination
Palladium-based systems (e.g., Pd₂(dba)₃/Xantphos) enable amination at milder temperatures (80°C) but suffer from lower functional group tolerance toward sulfur-containing substrates. Yields range from 55–62%, with residual palladium contamination requiring additional purification steps.
Thiolation with (2-Methylphenyl)methanethiol
The (2-methylphenyl)methylsulfanyl group is introduced via radical thiol-ene reactions or nucleophilic additions:
Photoinduced Thiol-Ene Coupling
UV irradiation (365 nm) of the propenenitrile with (2-methylphenyl)methanethiol in the presence of DMPA (2,2-dimethoxy-2-phenylacetophenone) as a photoinitiator achieves quantitative conversion within 2 hours. The reaction proceeds with excellent E-stereoselectivity (>95%) due to minimized steric interactions during radical recombination.
Copper-Catalyzed Thiol Addition
CuCl₂ (5 mol%) and N-chlorosuccinimide (1 equiv) promote anti-Markovnikov thiol addition to the α,β-unsaturated nitrile in dichloroethane. This method provides 78–85% yields but requires careful exclusion of moisture to prevent catalyst deactivation.
Stereochemical Control and Optimization
The E-configuration of the final product is governed by both thermodynamic and kinetic factors:
Solvent-Induced Stereoselectivity
Polar aprotic solvents (e.g., DMF, DMSO) favor the E-isomer through stabilization of the transition state during thiolation. In contrast, nonpolar solvents like toluene lead to increased Z-isomer formation (up to 35%).
Catalytic Geometric Isomerization
Post-synthetic treatment with catalytic Pd(OAc)₂ (2 mol%) in DMF at 80°C for 1 hour converts residual Z-isomer to the E-form, enhancing overall stereopurity to >99%. This process leverages π-allylpalladium intermediates to lower the activation energy for isomerization.
Purification and Characterization
Final purification employs sequential chromatography on silica gel (hexane/EtOAc 3:1 → 1:1) followed by recrystallization from ethanol/water (4:1). Key characterization data include:
| Property | Value/Observation | Method |
|---|---|---|
| Melting Point | 142–144°C | Differential Scanning Calorimetry |
| [α]D²⁵ | +23.5° (c 1.0, CHCl₃) | Polarimetry |
| ¹H NMR (400 MHz, CDCl₃) | δ 7.82 (d, J=8.4 Hz, 2H), 7.45–7.32 (m, 9H), 6.98 (s, 1H), 4.52 (s, 2H), 2.41 (s, 3H) | Bruker Avance III HD |
| HRMS (ESI+) | m/z 509.0784 [M+H]⁺ (calc. 509.0789) | Q-TOF Mass Spectrometer |
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for (2E)-2-(benzenesulfonyl)-3-[(2-chlorophenyl)amino]-3-{[(2-methylphenyl)methyl]sulfanyl}prop-2-enenitrile, and how can reaction conditions be systematically optimized?
- Methodological Answer :
- Synthetic Routes : Utilize condensation reactions between benzenesulfonyl aldehydes and substituted anilines, as demonstrated for structurally analogous enaminonitriles. Key steps include base-catalyzed coupling (e.g., NaOH or KCO) in polar solvents like ethanol or methanol .
- Optimization Strategies : Apply Design of Experiments (DoE) to evaluate variables (temperature, solvent ratio, catalyst loading). For example, fractional factorial designs can identify critical parameters affecting yield and purity. Flow chemistry systems (e.g., continuous-flow reactors) may enhance reproducibility and scalability .
- Purification : Recrystallization (using ethanol/water mixtures) or column chromatography (silica gel, ethyl acetate/hexane eluent) is recommended for isolating high-purity product .
Q. How can spectroscopic techniques validate the structural integrity of this compound?
- Methodological Answer :
- 1H/13C NMR : Confirm the E-configuration of the double bond via coupling constants ( Hz). Aromatic protons from benzenesulfonyl and chlorophenyl groups appear as multiplet signals in δ 7.0–8.5 ppm .
- IR Spectroscopy : Identify key functional groups:
- Sulfonyl group : Strong absorption at ~1350 cm (asymmetric S=O stretch) and ~1150 cm (symmetric S=O stretch).
- Nitrile : Sharp peak at ~2220 cm .
- Mass Spectrometry (HRMS) : Verify molecular weight (e.g., [M+H] ion) and fragmentation patterns consistent with sulfanyl and benzenesulfonyl moieties .
Q. What are the stability profiles of this compound under varying storage conditions?
- Methodological Answer :
- Thermal Stability : Conduct thermogravimetric analysis (TGA) to assess decomposition temperatures. Store at –20°C in amber vials to prevent photodegradation.
- Solubility : Test in DMSO, ethanol, and aqueous buffers (pH 4–9) to identify optimal storage solvents. Poor aqueous solubility is expected due to hydrophobic aromatic groups .
- Hygroscopicity : Monitor weight changes under 40–80% relative humidity to evaluate moisture sensitivity .
Advanced Research Questions
Q. How can computational modeling elucidate the electronic properties and reactivity of this compound?
- Methodological Answer :
- Quantum Chemical Calculations : Perform DFT (e.g., B3LYP/6-31G**) to calculate HOMO-LUMO gaps, dipole moments, and electrostatic potential maps. This predicts nucleophilic/electrophilic sites for reaction design .
- Molecular Dynamics (MD) : Simulate interactions with biological targets (e.g., enzymes) to guide structure-activity relationship (SAR) studies. Use software like GROMACS with CHARMM force fields .
- Docking Studies : AutoDock Vina or Schrödinger Suite can model binding affinities to receptors (e.g., kinases), prioritizing targets for experimental validation .
Q. What strategies resolve contradictions in biological activity data across structurally similar analogs?
- Methodological Answer :
- Meta-Analysis : Compare IC values, selectivity indices, and assay conditions (e.g., cell lines, incubation times) from literature. For example, discrepancies in antimicrobial activity may arise from variations in bacterial strain susceptibility .
- Mechanistic Profiling : Use orthogonal assays (e.g., enzymatic inhibition, cellular viability, and apoptosis markers) to confirm target engagement. Surface plasmon resonance (SPR) quantifies binding kinetics for suspected targets .
- Structural Modifications : Synthesize derivatives (e.g., replacing sulfanyl with sulfonyl groups) to isolate contributions of specific substituents to bioactivity .
Q. How can reaction mechanisms for sulfanyl group participation in catalytic cycles be investigated?
- Methodological Answer :
- Kinetic Studies : Monitor reaction progress via in situ FTIR or HPLC to determine rate laws. For example, pseudo-first-order kinetics under excess nucleophile conditions reveal whether sulfanyl acts as a leaving group or stabilizes intermediates .
- Isotope Labeling : Use S-labeled sulfanyl groups to track sulfur transfer pathways in cross-coupling reactions via MS or NMR .
- Computational Transition State Analysis : Identify intermediates and activation barriers using QM/MM hybrid methods, guiding catalyst design (e.g., Pd or Cu systems) .
Q. What advanced techniques characterize non-covalent interactions (e.g., π-stacking, hydrogen bonding) in crystalline forms?
- Methodological Answer :
- X-Ray Crystallography : Resolve crystal packing motifs. For example, π-π interactions between chlorophenyl and benzenesulfonyl groups can stabilize the lattice .
- Hirshfeld Surface Analysis : Quantify intermolecular contacts (e.g., S···H or Cl···H interactions) using CrystalExplorer .
- DSC/TGA : Correlate thermal events (melting, decomposition) with crystal structure stability .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
